In-Depth Technical Guide: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
In-Depth Technical Guide: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
CAS Number: 185040-32-8
A Core Intermediate for p38 Kinase Inhibitor Synthesis
This technical guide provides a comprehensive overview of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Primarily utilized as an intermediate in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors, this compound holds significant interest for researchers and scientists in drug discovery and development.[1][2][3] This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and contextualizes its application within the p38 MAPK signaling pathway.
Physicochemical Properties
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a solid at room temperature with a purity typically reported as 97% or higher.[4][5] Proper storage conditions are in a dark place under an inert atmosphere at 2-8°C. The compound is soluble in solvents such as chloroform, dichloromethane, and DMSO.
| Property | Value | Source |
| CAS Number | 185040-32-8 | [1][2][3] |
| Molecular Formula | C₇H₉N₃OS | [3] |
| Molecular Weight | 183.23 g/mol | [3] |
| Appearance | Solid | [4][5] |
| Boiling Point | 377.054 °C at 760 mmHg | |
| Density | 1.278 g/cm³ | |
| Refractive Index | 1.588 | |
| Flash Point | 181.836 °C | |
| Purity | ≥ 97% | [4][5] |
| Storage | 2-8°C, inert atmosphere, dark | |
| Solubility | Chloroform, Dichloromethane, DMSO |
Note: Some physical properties are predicted based on chemical structure as experimental data is not uniformly available.
Synthesis and Purification
Proposed Synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
This proposed two-step synthesis involves the initial formation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde followed by selective N-methylation.
Step 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde [2]
This procedure is adapted from a known synthesis of the amino precursor.
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Materials: Cyanaldehyde diethyl acetal (or dimethyl acetal), Tetrahydrofuran (THF), Sodium methoxide, Methyl formate, 2-Methyl-2-thiourea sulfate, Ethanol, Water.
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Procedure:
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Dissolve 0.15-0.25 mol of cyanaldehyde diethyl acetal in THF.
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Add 0.20-0.30 mol of sodium methoxide at 10-20°C and stir for 1-2 hours.
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Slowly add a solution of 0.20-0.30 mol of methyl formate in THF at 10-20°C and continue stirring for 5-7 hours.
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Cool the mixture to 10-20°C and add another 0.20-0.25 mol of sodium methoxide.
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Raise the temperature to 60-70°C and slowly add 0.15-0.25 mol of 2-methyl-2-thiourea sulfate.
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Maintain the reaction at 60-70°C for 4-6 hours.
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Remove the solvent under reduced pressure.
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Add a mixture of ethanol and water (1:5 v/v) to the residue and stir at 10-20°C for 40-80 minutes.
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Filter the resulting light yellow solid, wash with an ethanol/water mixture, then with water.
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Dry the solid to obtain 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
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Step 2: N-Methylation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
This is a general proposed method for the methylation of the 4-amino group.
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Materials: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a suitable solvent (e.g., DMF or DMSO), a base (e.g., NaH or K₂CO₃), and a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Procedure:
-
Dissolve the 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the amino group.
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Slowly add the methylating agent to the reaction mixture.
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Allow the reaction to stir at room temperature or with gentle heating while monitoring the progress by TLC or HPLC.
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Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
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Purification Protocol
Purification of the final product can be achieved using column chromatography on silica gel.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the purification of pyrimidine derivatives. The exact ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
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Analytical Methods
The identity and purity of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde can be confirmed by various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of the compound.
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Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Detector: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).[6]
-
Procedure:
-
Prepare a standard solution of the purified compound of known concentration.
-
Dissolve the sample to be analyzed in the mobile phase.
-
Inject the sample and the standard solution into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and calculate the purity based on the peak area.
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Spectral Data (Predicted)
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¹H NMR: Protons on the pyrimidine ring, the methylamino group, the methylthio group, and the aldehyde group would show characteristic chemical shifts and coupling patterns.
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¹³C NMR: Carbon atoms in the pyrimidine ring, the methyl groups, and the carbonyl carbon of the aldehyde would have distinct chemical shifts.
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IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the methyl and aromatic groups, the C=O stretch of the aldehyde, and C=N and C=C stretches of the pyrimidine ring.[7]
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Mass Spectrometry: The molecular ion peak [M]+ would be observed, along with characteristic fragmentation patterns corresponding to the loss of functional groups.
Role in p38 MAPK Inhibitor Synthesis and Signaling Pathway
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a crucial intermediate for the synthesis of various p38 MAP kinase inhibitors.[1][2][3] The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a central role in regulating inflammatory responses, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.
The aldehyde functionality of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde allows for a variety of chemical transformations to build more complex molecules that can bind to the ATP-binding pocket of p38 kinases, thereby inhibiting their activity.
p38 MAPK Signaling Pathway
The following diagram illustrates a simplified p38 MAPK signaling cascade. External stimuli, such as stress or cytokines, activate a series of upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for p38 Kinase Inhibition Assay
The inhibitory activity of compounds synthesized from 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde can be evaluated using an in vitro kinase assay. The following is a general workflow for a luminescence-based assay.[8][9]
Caption: General workflow for an in vitro p38 kinase inhibition assay.
Conclusion
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of p38 MAP kinase inhibitors. Its chemical structure provides a key scaffold that can be readily modified to generate potent and selective drug candidates. This technical guide serves as a resource for researchers in the field, providing essential information on its properties, synthesis, and application in the context of a critical therapeutic target. Further research to fully characterize this compound and develop optimized synthetic and analytical methods is warranted.
References
- 1. p38 beta Kinase Enzyme System Application Note [promega.jp]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
